N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to the target molecule involves innovative methods, including tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of precursors such as 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. This process exhibits significant stereoselectivity, producing Z isomers preferentially or exclusively, as established by X-ray diffraction analysis (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds showcases a range of intermolecular interactions contributing to the stability of their crystal structure. Single-crystal X-ray diffraction analysis is a critical tool in confirming the three-dimensional molecular structure and identifying the various intermolecular forces at play (Hema et al., 2020).
Chemical Reactions and Properties
The chemical reactions involving the compound and its derivatives can be diverse, reflecting the reactivity of the benzofuran and dihydrobenzofuran moieties. These scaffolds are central in numerous biologically active compounds, indicating the potential for a wide range of chemical transformations (Qin et al., 2017).
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: Innovative synthetic routes for producing tetrahydrobenzofuran derivatives involve reactions such as Weitz−Scheffer oxidation and dimethyldioxirane oxidation. These methods have paved the way for creating novel compounds with potential biological activities (Levai et al., 2002).
- Chemical Characterization: Compounds similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide have been characterized by a range of techniques including Fourier transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), and differential scanning calorimetry (DSC), highlighting their structural and thermal properties (Qi et al., 2009).
Biological Activities and Applications
- Anti-inflammatory and Analgesic Agents: Novel derivatives based on benzodifuran and other related scaffolds have shown significant anti-inflammatory and analgesic activities. These compounds inhibit cyclooxygenase enzymes (COX-1/COX-2) and exhibit promising analgesic and anti-inflammatory effects, making them potential candidates for drug development (Abu‐Hashem et al., 2020).
- Antitumor Agents: Dibenzo[1,4]dioxin-1-carboxamides, structurally similar to the compound , have been evaluated for their antitumor activities. They act as weak DNA-intercalating agents and have shown activity against certain leukemia and carcinoma cell lines, suggesting potential as antitumor agents (Lee et al., 1992).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N2O5/c26-25(27,28)15-5-3-4-14(12-15)23(31)30-21-17-6-1-2-7-18(17)35-22(21)24(32)29-16-8-9-19-20(13-16)34-11-10-33-19/h1-9,12-13H,10-11H2,(H,29,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZFKYBIRRXHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.